molecular formula C24H23ClN4O3 B4161742 [4-(6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone

[4-(6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone

Cat. No.: B4161742
M. Wt: 450.9 g/mol
InChI Key: HLTAMQFXVCPHSU-UHFFFAOYSA-N
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Description

[4-(6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the chloro and pyridinyl groups. The final step involves the addition of the tetrahydro-2-furanylcarbonyl-piperazinyl moiety. Common reagents used in these reactions include chlorinating agents, pyridine derivatives, and piperazine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[4-(6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Pyridine: A basic heterocyclic compound that is a key component of many pharmaceuticals.

Uniqueness

[4-(6-Chloro-2-pyridin-3-ylquinoline-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

[4-(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c25-17-5-6-20-18(13-17)19(14-21(27-20)16-3-1-7-26-15-16)23(30)28-8-10-29(11-9-28)24(31)22-4-2-12-32-22/h1,3,5-7,13-15,22H,2,4,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTAMQFXVCPHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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